7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17963607
InChI: InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-5-6-14-9-7-15-18-10(8)9/h5-7H,1-4H3
SMILES:
Molecular Formula: C12H15BN2O2S
Molecular Weight: 262.14 g/mol

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine

CAS No.:

Cat. No.: VC17963607

Molecular Formula: C12H15BN2O2S

Molecular Weight: 262.14 g/mol

* For research use only. Not for human or veterinary use.

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine -

Specification

Molecular Formula C12H15BN2O2S
Molecular Weight 262.14 g/mol
IUPAC Name 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]thiazolo[4,5-b]pyridine
Standard InChI InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-5-6-14-9-7-15-18-10(8)9/h5-7H,1-4H3
Standard InChI Key XBQKZIQSJHFULM-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)C=NS3

Introduction

Chemical Identity and Structural Properties

Molecular Framework and Nomenclature

The compound’s IUPAC name, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine, reflects its isothiazolo[4,5-b]pyridine backbone fused with a dioxaborolane ring at the 7-position. Key structural features include:

  • Molecular Formula: C12H16BNO2S\text{C}_{12}\text{H}_{16}\text{BNO}_2\text{S}

  • Molecular Weight: 273.14 g/mol

  • CAS Registry Number: 1807699-60-0.

The isothiazolo[4,5-b]pyridine core comprises a sulfur atom in the thiazole ring and a nitrogen atom in the pyridine ring, conferring electronic asymmetry that enhances reactivity in cross-coupling reactions .

Physicochemical Characteristics

The boronate ester group (B(O2C2H4)\text{B(O}_2\text{C}_2\text{H}_4\text{)}) enhances solubility in polar aprotic solvents (e.g., DMF, THF) and stabilizes the compound during storage . Key properties include:

PropertyValue
Melting Point128–130°C (decomposes)
Solubility>50 mg/mL in DMSO
StabilityHygroscopic; store under argon

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves palladium-catalyzed borylation of a halogenated isothiazolo[4,5-b]pyridine precursor. A representative protocol, adapted from analogous procedures , includes:

Step 1: Preparation of 7-Bromoisothiazolo[4,5-b]pyridine

  • Reactants: Isothiazolo[4,5-b]pyridine, NBS\text{NBS} (N-bromosuccinimide), AIBN\text{AIBN} (catalyst).

  • Conditions: Reflux in CCl4\text{CCl}_4, 12 h.

  • Yield: 68% (GC-MS purity >95%) .

Step 2: Borylation via Suzuki-Miyaura Coupling

  • Reactants: 7-Bromoisothiazolo[4,5-b]pyridine, bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2), Pd(dba)2\text{Pd(dba)}_2, PCy3\text{PCy}_3.

  • Conditions: 80°C in 1,4-dioxane, argon atmosphere, 16 h.

  • Yield: 38% (crude), purified via silica gel chromatography .

Industrial-Scale Production Challenges

Scaling this synthesis requires addressing:

  • Catalyst Loading: Reducing palladium content to <0.5 mol% without compromising yield.

  • By-Product Management: Silica gel filtration removes polymeric residues, improving purity to >90% .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate group facilitates carbon-carbon bond formation with aryl halides, enabling access to derivatives like:

  • Anticancer Agents: Biaryl systems targeting HSP90 and kinases .

  • Fluorescent Probes: Conjugates for bioimaging (e.g., tracking cellular uptake) .

Table 1: Representative Cross-Coupling Reactions

Partner HalideProductYield (%)Application
4-Bromophenylacetamide7-(4-Acetamidophenyl)isothiazolo72Kinase inhibitor precursor
2-Naphthyl bromide7-(2-Naphthyl)isothiazolo65Polymer dopant

Future Directions and Challenges

Structural Modifications for Enhanced Bioactivity

  • Boronate Replacement: Substituting the dioxaborolane with trifluoroborate (BF3K\text{BF}_3\text{K}) may improve solubility and target engagement.

  • Heteroatom Variation: Introducing nitrogen or oxygen into the isothiazolo core could modulate electronic properties .

Advancing Scalable Synthesis

Continuous-flow systems and immobilized catalysts (e.g., Pd@MOF) promise higher throughput and reduced costs.

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